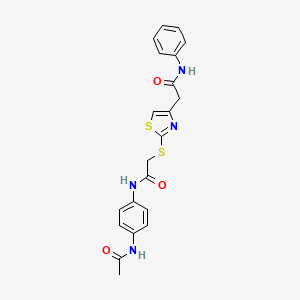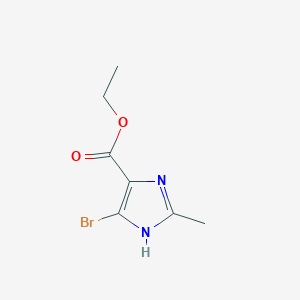![molecular formula C22H22N4O5 B2497783 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034405-91-7](/img/structure/B2497783.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each tailored to introduce specific functional groups while preserving the integrity of the rest of the molecule. A related synthesis involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from propynyloxyphenols or propynyloxyanilines, showcasing a method that could potentially be adapted for the target compound (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using techniques like X-ray diffraction analysis, which provides detailed information on the spatial arrangement of atoms within a molecule. For compounds within the target's family, structural determination has confirmed configurations and stereoselectivity of synthesized molecules, offering a blueprint for understanding the target compound's molecular structure (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the target molecule would likely include its functional groups' participation in various organic reactions. For instance, the benzo[d][1,3]dioxol moiety could undergo electrophilic aromatic substitution, while the azetidinyl and triazolyl groups might participate in nucleophilic substitution reactions. Such reactivities are foundational in designing synthetic routes and understanding the molecule's interaction with other chemical entities.
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. Compounds similar to the target molecule have been studied for their thermal stability and phase behavior, providing insights into how such properties might be predicted for the target compound (Shimasaki et al., 1986).
Chemical Properties Analysis
The chemical properties of a molecule determine its reactivity, stability, and interaction with other molecules. The target compound's chemical properties can be inferred from studies on similar molecules, where the presence of specific functional groups dictates the types of chemical reactions the molecule can undergo. For instance, azetidin-2-ones have been used as building blocks for various synthetic transformations, indicating potential reactivity paths for the target molecule (Thi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesized compounds incorporating azetidinone and benzotriazole moieties have been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties (Shaikh et al., 2014).
Structural and Conformational Studies
- Crystallographic analysis of azetidinone derivatives has provided insights into their molecular conformations, which could be critical for understanding the mode of action of related compounds (Sharma et al., 2003).
Synthesis of Heterocyclic Compounds
- Novel methods have been developed for the synthesis of dihydrobenzo[d][1,4]dioxine and dihydro-2H-benzo[d][1,4]oxazine derivatives, showcasing the versatility of related structures in chemical synthesis (Gabriele et al., 2006).
Role in Enhancing Material Properties
- The study of benzoxazine monomers and their thermal properties has revealed the impact of oxazine rings on the thermal stability of polymers, which could have implications for materials science applications (Sini & Endo, 2016).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-15(31-19-7-8-20-21(9-19)30-14-29-20)22(27)25-11-17(12-25)26-10-16(23-24-26)13-28-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVDWNKXSAPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)